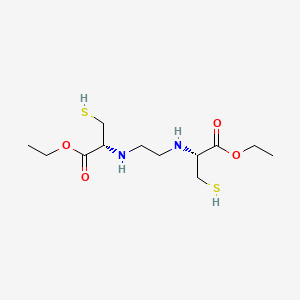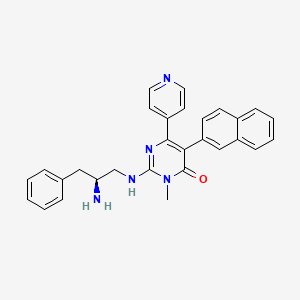
AMG-548
描述
AMG-548 是一种强效且选择性的 p38α 丝裂原活化蛋白激酶抑制剂。这种酶在炎症反应和细胞应激的调节中起着至关重要的作用。 This compound 因其潜在的治疗应用而被广泛研究,尤其是在治疗类风湿性关节炎等炎症性疾病方面 .
科学研究应用
化学: 用作工具化合物来研究 p38α 丝裂原活化蛋白激酶通路及其在细胞信号传导中的作用。
生物学: 研究其对细胞应激反应和炎症的影响。
医学: 探索其作为炎症性疾病(包括类风湿性关节炎和其他自身免疫性疾病)的潜在治疗剂。
作用机制
AMG-548 通过选择性抑制 p38α 丝裂原活化蛋白激酶发挥作用。这种抑制会破坏参与产生促炎细胞因子(如肿瘤坏死因子-α 和白介素-1β)的信号通路。 通过阻断这些通路,this compound 减少炎症和细胞应激反应 .
生化分析
Biochemical Properties
The compound 2-[[(2S)-2-Amino-3-phenylpropyl]amino]-3-methyl-5-(2-naphthalenyl)-6-(4-pyridinyl)-4(3H)-pyrimidinone interacts with a variety of enzymes and proteins. It is selective for p38α over other kinases . This interaction with p38α MAPK is crucial for its role in biochemical reactions .
Cellular Effects
2-[[(2S)-2-Amino-3-phenylpropyl]amino]-3-methyl-5-(2-naphthalenyl)-6-(4-pyridinyl)-4(3H)-pyrimidinone has profound effects on cellular processes. It inhibits the production of TNF-α and IL-1β, two key cytokines involved in inflammation . This suggests that the compound may influence cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of 2-[[(2S)-2-Amino-3-phenylpropyl]amino]-3-methyl-5-(2-naphthalenyl)-6-(4-pyridinyl)-4(3H)-pyrimidinone involves binding interactions with p38α MAPK . This binding inhibits the kinase activity of p38α, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
Its inhibitory effects on p38α MAPK suggest potential long-term impacts on cellular function .
Metabolic Pathways
Given its interaction with p38α MAPK, it is likely involved in pathways related to stress response and inflammation .
Transport and Distribution
Its interaction with p38α MAPK suggests it may be localized to areas of the cell where this kinase is active .
Subcellular Localization
The subcellular localization of 2-[[(2S)-2-Amino-3-phenylpropyl]amino]-3-methyl-5-(2-naphthalenyl)-6-(4-pyridinyl)-4(3H)-pyrimidinone is likely influenced by its interaction with p38α MAPK
准备方法
合成路线和反应条件
AMG-548 的合成涉及多个步骤,从市售原料开始反应条件通常涉及使用有机溶剂、催化剂和控制温度,以确保高产率和纯度 .
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。该工艺针对效率、成本效益和环境因素进行了优化。 这包括使用连续流动反应器、自动化系统和严格的质量控制措施,以确保一致性并符合监管标准 .
化学反应分析
反应类型
AMG-548 经历了各种化学反应,包括:
还原: 涉及去除氧原子或添加氢原子,通常使用硼氢化钠或氢化铝锂等还原剂。
常用试剂和条件
氧化: 过氧化氢、高锰酸钾和其他氧化剂在受控温度下。
还原: 硼氢化钠、氢化铝锂和其他还原剂在无水溶剂中。
主要生成物
这些反应生成的主要产物取决于所用条件和试剂。例如,氧化可能产生羟基化衍生物,而还原可能产生脱氧化合物。 取代反应会导致各种官能化衍生物 .
相似化合物的比较
类似化合物
SB203580: 另一种选择性的 p38α 丝裂原活化蛋白激酶抑制剂,但具有不同的选择性和效力特征。
VX-745: 一种高度选择性的 p38α 丝裂原活化蛋白激酶抑制剂,具有类似的应用,但化学结构不同。
Scio-469: 另一种 p38α 丝裂原活化蛋白激酶抑制剂,具有独特的药代动力学特性
AMG-548 的独特性
This compound 在对 p38α 亚型的高选择性方面独树一帜,优于其他亚型,如 p38β、p38γ 和 p38δ。这种选择性降低了脱靶效应的可能性,并增强了其治疗潜力。 此外,this compound 已证明对促炎细胞因子的产生具有强效抑制作用,使其成为治疗炎症性疾病的有希望的候选药物 .
属性
IUPAC Name |
2-[[(2S)-2-amino-3-phenylpropyl]amino]-3-methyl-5-naphthalen-2-yl-6-pyridin-4-ylpyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N5O/c1-34-28(35)26(24-12-11-21-9-5-6-10-23(21)18-24)27(22-13-15-31-16-14-22)33-29(34)32-19-25(30)17-20-7-3-2-4-8-20/h2-16,18,25H,17,19,30H2,1H3,(H,32,33)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVKVJIRFKVPBF-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(N=C1NCC(CC2=CC=CC=C2)N)C3=CC=NC=C3)C4=CC5=CC=CC=C5C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C(=C(N=C1NC[C@H](CC2=CC=CC=C2)N)C3=CC=NC=C3)C4=CC5=CC=CC=C5C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347617 | |
| Record name | 2-{[(2S)-2-Amino-3-phenylpropyl]amino}-3-methyl-5-(2-naphthyl)-6-(4-pyridinyl)-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864249-60-5 | |
| Record name | AMG 548 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864249605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{[(2S)-2-Amino-3-phenylpropyl]amino}-3-methyl-5-(2-naphthyl)-6-(4-pyridinyl)-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 864249-60-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMG-548 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PGR0H531I4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4(3H)-Pyrimidinone, 2-(((2S)-2-amino-3-phenylpropyl)amino)-3-methyl-5-(2-naphthalenyl)-6-(4-pyridinyl)- (AMG-548) a promising drug candidate for inflammatory diseases?
A1: this compound targets the p38α MAP kinase, a key enzyme involved in the inflammatory response. [, , ] This kinase plays a crucial role in the production of pro-inflammatory cytokines like TNFα and IL-1β. [, ] By inhibiting p38α, this compound aims to dampen the inflammatory cascade and alleviate symptoms in diseases like rheumatoid arthritis. [, ]
Q2: How does this compound interact with the p38α MAP kinase at a molecular level?
A2: While the provided research papers focus on the broader landscape of p38 inhibitors and their clinical development, they do not delve into the specific binding interactions of this compound with p38α. Further research focusing specifically on this compound's structural interactions with its target would be required to answer this question in detail.
Q3: What are the known challenges in developing p38 MAP kinase inhibitors as therapeutics, and how does this compound address these challenges?
A3: The development of p38 MAP kinase inhibitors has faced hurdles due to factors like limited efficacy and unforeseen side effects in clinical trials. [] While the provided research mentions this compound's progression to clinical trials, it does not elaborate on its specific performance in addressing the broader challenges faced by this class of drugs. Further investigation into this compound's clinical trial data and comparisons with other p38 inhibitors would provide valuable insights into its success in overcoming these challenges. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


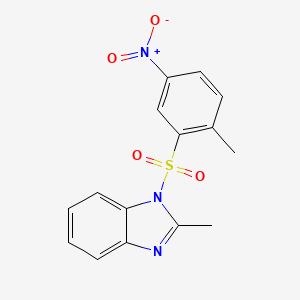
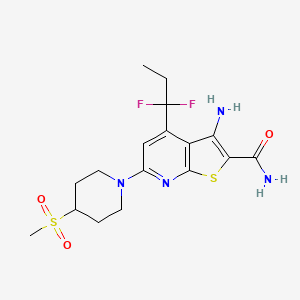
![(E)-3-(1H-benzo[d]imidazol-2-yl)-1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)prop-2-en-1-one](/img/structure/B1666959.png)
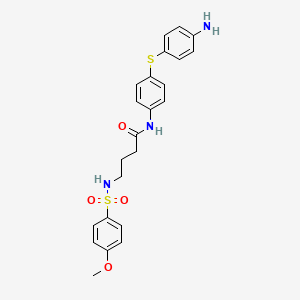
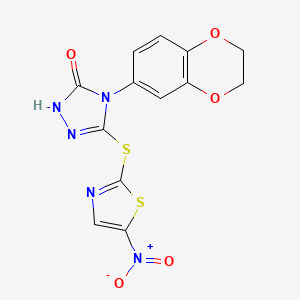
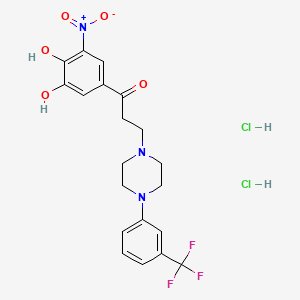
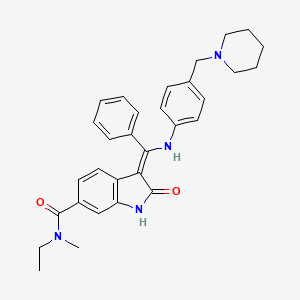
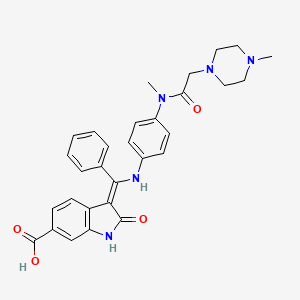
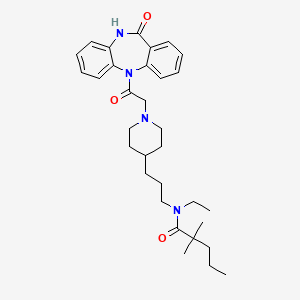
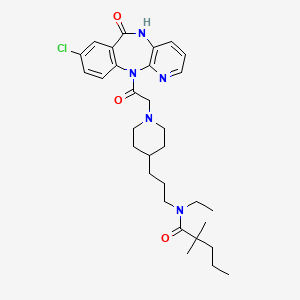
![(2R)-N-[[4-[(carbamoylamino)methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]pentanamide](/img/structure/B1666970.png)
![2-[[4-[[2-Butyl-6-[methylcarbamoyl(pentyl)amino]benzimidazol-1-yl]methyl]phenyl]carbamoyl]-3,6-dichlorobenzoic acid](/img/structure/B1666973.png)
